molecular formula C13H15BrF3N B1529009 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine CAS No. 1704068-87-0

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine

Cat. No.: B1529009
CAS No.: 1704068-87-0
M. Wt: 322.16 g/mol
InChI Key: OKEDMRFKDLETRF-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethyl)phenol” is a compound with the molecular weight of 241.01 . It is a colorless to yellow solid or liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Bromo-5-(trifluoromethyl)phenol” is 1S/C7H4BrF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)phenol” is a colorless to yellow solid or liquid at room temperature .

Scientific Research Applications

Conformational Analysis and Orientation in Organic Synthesis

Research into the conformational analysis of saturated heterocycles, such as piperidines, provides insight into the orientation and reactivity of such compounds in organic synthesis. For example, the study of quaternized piperidines and their lactonization processes offers valuable information on the steric effects influencing reaction outcomes, which is crucial for designing compounds with desired chemical properties (Dorn, Katritzky, & Nesbit, 1967).

Synthesis and Biological Activity

The synthesis of novel derivatives of benzimidazole and their biological evaluation for antimicrobial and cytotoxic activities highlights the potential of structurally related compounds in medicinal chemistry. Such studies demonstrate the importance of structural modification to enhance biological properties, pointing to the potential research applications of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine in developing new therapeutic agents (Noolvi et al., 2014).

Heterolytic Activation of Hydrogen

Investigations into the heterolytic activation of hydrogen by borane-amine Lewis pairs offer insights into the chemical behavior of nitrogen-containing compounds, including piperidines. Understanding these interactions is vital for applications in catalysis and the development of new materials (Karkamkar et al., 2013).

Steric Effects in Organic Reactions

Studies on the steric effects of the trifluoromethyl group and its impact on organic reactions provide essential knowledge on how such bulky groups influence the reactivity and orientation of chemical species. This information is crucial for the design and synthesis of new compounds with specific chemical properties (Schlosser et al., 2006).

Synthesis and Antipathogenic Activity

Research on the synthesis of new thiourea derivatives and their antipathogenic activity demonstrates the potential of fluorine and bromine-substituted compounds in developing antimicrobial agents. These studies underscore the importance of halogenated compounds in pharmaceutical chemistry and their potential applications in combating microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

“3-Bromo-5-(trifluoromethyl)phenol” is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause serious eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c1-9-2-4-18(5-3-9)12-7-10(13(15,16)17)6-11(14)8-12/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEDMRFKDLETRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188416
Record name Piperidine, 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704068-87-0
Record name Piperidine, 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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